6-Methoxyquinazolin-2-amine
Description
Significance of the Quinazoline (B50416) Core in Drug Discovery
The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. scialert.netnih.gov Its inherent aromaticity and the presence of nitrogen atoms provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. pnrjournal.com This structural motif is found in over 200 naturally occurring alkaloids and has been a fertile ground for the synthesis of a multitude of pharmacologically active compounds. arabjchem.org The stability of the quinazoline nucleus has encouraged medicinal chemists to explore its potential by introducing various bioactive moieties, leading to the development of numerous therapeutic agents. arabjchem.orgomicsonline.org
The significance of the quinazoline core is underscored by the number of approved drugs that incorporate this scaffold. arabjchem.org These drugs have demonstrated efficacy in treating a range of diseases, from hypertension to cancer, highlighting the broad therapeutic applicability of this heterocyclic system. nih.govekb.eg The ability of the quinazoline ring to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of new and improved drug candidates. mdpi.comebi.ac.uk
Overview of Biologically Active Quinazoline Derivatives
The versatility of the quinazoline scaffold has given rise to a vast array of derivatives with a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govebi.ac.ukresearchgate.net
Anticancer Activity: A significant portion of research on quinazoline derivatives has focused on their potential as anticancer agents. ekb.egnih.gov Several clinically approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline structure and function as tyrosine kinase inhibitors. arabjchem.orgmdpi.com These compounds have proven effective against various solid tumors, including those of the lung and breast. ekb.eg
Antimicrobial and Antifungal Activity: Quinazoline derivatives have also demonstrated potent activity against a range of microbial pathogens. nih.govnih.gov Studies have shown that certain substitutions on the quinazoline ring can lead to compounds with significant antibacterial and antifungal properties. nih.gov For instance, some derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli. omicsonline.org
Anti-inflammatory and Analgesic Activity: The anti-inflammatory potential of quinazoline derivatives has also been extensively investigated. ebi.ac.ukmdpi.com By modulating various inflammatory pathways, these compounds have shown promise in preclinical models of inflammation and pain.
Other Therapeutic Areas: Beyond these major areas, quinazoline derivatives have been explored for their utility as antiviral, antidiabetic, and even as agents targeting the central nervous system. researchgate.netmdpi.com This broad range of activities solidifies the standing of the quinazoline scaffold as a truly versatile platform in drug discovery. scialert.net
Contextual Importance of Methoxy- and Amino-Substituted Quinazolines
Within the broad family of quinazoline derivatives, those bearing methoxy (B1213986) and amino substituents hold particular importance in medicinal chemistry.
Methoxy-Substituted Quinazolines: The introduction of a methoxy group (-OCH3) onto the quinazoline ring can significantly influence the compound's electronic properties and its ability to interact with biological targets. pnrjournal.com The methoxy group is an electron-donating group, which can modulate the reactivity and binding affinity of the molecule. mdpi.com Furthermore, the presence of a methoxy group can enhance the lipophilicity of a compound, potentially improving its absorption and distribution within the body. ijcce.ac.ir Several potent quinazoline-based drugs, including some anticancer agents, feature methoxy substitutions, highlighting the strategic value of this functional group. arabjchem.orgnih.gov
Amino-Substituted Quinazolines: The amino group (-NH2) is a key pharmacophore in many biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor makes it crucial for molecular recognition at the active sites of enzymes and receptors. scielo.br In the context of quinazolines, the introduction of an amino group, particularly at the 2- or 4-position, has been a highly successful strategy for developing potent inhibitors of various kinases. scielo.br The amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. scielo.br
Rationale for Research on 6-Methoxyquinazolin-2-amine Derivatives
The specific compound, this compound, represents a confluence of the favorable attributes of both methoxy- and amino-substituted quinazolines. The presence of the methoxy group at the 6-position is a common feature in several potent kinase inhibitors, suggesting that this substitution pattern is conducive to high-affinity binding. arabjchem.orgnih.gov The 2-amino group provides a critical interaction point with target proteins and a versatile site for synthetic elaboration. scielo.brmdpi.com
The rationale for focusing research on derivatives of this compound is therefore multifold:
Proven Scaffolding: It builds upon the well-established therapeutic potential of the quinazoline core. scialert.netarabjchem.org
Favorable Substitution Pattern: The 6-methoxy and 2-amino substitution pattern is present in numerous bioactive compounds, indicating a high probability of discovering new molecules with desirable pharmacological properties. ijcce.ac.irresearchgate.net
Potential for Novelty: While the core structure is known, the exploration of novel derivatives through synthetic modifications offers the potential to discover compounds with improved potency, selectivity, and pharmacokinetic profiles.
Addressing Unmet Medical Needs: The diverse biological activities associated with quinazolines suggest that derivatives of this compound could be developed to address a wide range of diseases, including those for which current treatments are inadequate.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYVUBSOWFUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxyquinazolin 2 Amine and Analogues
Strategies for Quinazoline (B50416) Core Synthesis
The construction of the fundamental quinazoline framework can be achieved through a variety of synthetic routes, ranging from well-established classical methods to more contemporary, efficient transformations.
Classical Quinazoline Synthesis Approaches
Historically, the synthesis of the quinazoline ring has relied on several named reactions. The Niementowski quinazoline synthesis, for instance, involves the condensation of anthranilic acid with amides. Another traditional approach is the reaction of 2-aminobenzonitriles with aldehydes, which provides a straightforward route to the quinazoline core. These methods, while foundational, often require harsh reaction conditions and may result in limited yields.
A significant classical approach involves the cyclization of 2-aminobenzaldehydes or 2-aminoketones with a source of nitrogen, such as formamide (B127407) or ammonium (B1175870) acetate. These reactions typically proceed through the formation of an intermediate imine followed by an intramolecular cyclization and subsequent aromatization.
| Classical Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type |
| Niementowski Synthesis | Anthranilic acid, Amides | High temperature | 4(3H)-Quinazolinones |
| From 2-aminobenzonitriles | 2-Aminobenzonitriles, Aldehydes | Various catalysts | Substituted Quinazolines |
| From 2-aminobenzaldehydes/ketones | 2-Aminobenzaldehydes/ketones, Formamide/Ammonium acetate | Heat | Substituted Quinazolines |
Modern Synthetic Transformations
Contemporary organic synthesis has introduced a plethora of advanced methods for quinazoline core construction, often characterized by milder reaction conditions, higher yields, and greater functional group tolerance. Transition-metal-catalyzed reactions have become particularly prominent. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form key C-N bonds in the quinazoline ring.
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly accelerating reaction times and often improving yields for classical reactions like the Niementowski synthesis. frontiersin.org Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer an efficient and atom-economical approach to complex quinazoline derivatives. nih.gov These modern strategies often provide access to a wider range of substituted quinazolines that are not readily accessible through classical methods.
| Modern Synthesis Method | Key Features | Common Catalysts/Reagents |
| Transition-Metal Catalysis | High efficiency, functional group tolerance | Palladium, Copper, Rhodium complexes |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave irradiation |
| Multi-Component Reactions | Atom economy, operational simplicity | Various catalysts depending on the reaction |
Regioselective Functionalization at C-2, C-4, C-6, and C-7 Positions
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Therefore, regioselective functionalization is a critical aspect of synthesizing potent analogues of 6-Methoxyquinazolin-2-amine.
Introduction of Amine Functionality at C-2
The introduction of an amine group at the C-2 position is a key step in the synthesis of this compound. One common strategy involves the use of a 2-chloroquinazoline (B1345744) intermediate. This intermediate can be synthesized from the corresponding quinazolinone by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution (SNA_r_) of the chlorine atom with an amine or ammonia (B1221849) provides the desired 2-aminoquinazoline (B112073). digitellinc.com
Recent advancements have also explored direct C-H amination techniques, which offer a more atom-economical approach by avoiding the pre-functionalization step. researchgate.net These methods often employ transition-metal catalysts to facilitate the direct coupling of a C-H bond with an amine source. researchgate.net For instance, rhodium-catalyzed C-H amination has been successfully applied to quinazoline systems. researchgate.net
| Method for C-2 Amination | Starting Material | Key Reagents | Advantages |
| Nucleophilic Aromatic Substitution | 2-Chloroquinazoline | Ammonia, Primary/Secondary Amines | Well-established, versatile |
| Direct C-H Amination | Quinazoline | Transition-metal catalysts (e.g., Rh), Amine source | Atom-economical, avoids pre-functionalization |
Introduction of Methoxy (B1213986) Functionality at C-6
The methoxy group at the C-6 position is typically incorporated early in the synthetic sequence by starting with a correspondingly substituted anthranilic acid derivative, such as 4-methoxyanthranilic acid. This precursor already contains the desired methoxy group at the correct position on the benzene (B151609) ring, which is then carried through the quinazoline ring formation steps.
Alternatively, if the quinazoline core is already formed, a methoxy group can be introduced at the C-6 position through nucleophilic aromatic substitution on a quinazoline bearing a suitable leaving group (e.g., a halogen) at that position. This reaction is typically carried out using sodium methoxide (B1231860) in a suitable solvent. The synthesis of 6-methoxy-2-arylquinolines often utilizes a substituted p-anisidine (B42471) as the starting material, which already possesses the methoxy group. nih.gov
Derivatization at C-4 and C-7 for Enhanced Activity
The C-4 and C-7 positions of the quinazoline ring are common sites for modification to modulate the biological activity of the resulting compounds. The introduction of various substituents at these positions can influence factors such as receptor binding affinity, selectivity, and pharmacokinetic properties.
C-4 Position: The C-4 position is often functionalized via a 4-chloroquinazoline (B184009) intermediate, which is highly susceptible to nucleophilic attack. nih.gov Reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the introduction of diverse functionalities. For example, the synthesis of many potent kinase inhibitors involves the reaction of a 4-chloroquinazoline with a substituted aniline (B41778) to form a 4-anilinoquinazoline (B1210976) moiety. nih.gov
C-7 Position: Derivatization at the C-7 position can also significantly impact biological activity. Structure-activity relationship (SAR) studies have shown that the introduction of basic side chains at the C-7 position of 4-anilinoquinazolines can lead to potent and orally active VEGF receptor tyrosine kinase inhibitors. nih.gov These modifications are often achieved by starting with a 7-substituted anthranilic acid or by performing electrophilic aromatic substitution reactions on the quinazoline core, although regioselectivity can be a challenge. The incorporation of different functional groups at the C-6 and C-7 positions has been shown to be crucial for the anticancer activity of quinazoline derivatives. ekb.eg
| Position | Common Derivatization Strategy | Purpose | Example of Introduced Functionality |
| C-4 | Nucleophilic substitution on 4-chloroquinazoline | Modulate receptor binding, improve potency | Anilino groups, various alkyl and aryl amines |
| C-7 | Use of substituted starting materials, electrophilic substitution | Enhance solubility, improve pharmacokinetic properties, increase potency | Basic side chains, alkyl groups, halogens |
General Synthetic Procedures for this compound Derivatives
The construction of the 2-aminoquinazoline core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. These methods range from multi-component reactions that assemble the ring system in a single step to more traditional linear sequences involving key chemical building blocks.
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several strategies have been developed for the direct synthesis of quinazoline and its derivatives in a single reaction vessel.
A common approach involves a three-component reaction. For instance, highly substituted quinazoline derivatives can be synthesized via an I₂-catalyzed reaction of substituted benzaldehydes, substituted o-aminoarylketones, and ammonium acetate. frontiersin.org This method proceeds in excellent yield under mild conditions. Another efficient one-pot method for synthesizing quinazoline-2,4-diones involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org
More directly related to 2-aminoquinazolines, a multi-component reaction strategy has been developed using isatoic anhydride, an amine, and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com This process involves a sequence of nucleophilic attack, ring opening, decarboxylation, and heterocyclization to form the 2-amino 3-substituted quinazolinone core. aurigeneservices.com Furthermore, copper-catalyzed one-pot tandem approaches have been described for synthesizing substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. nih.gov
| One-Pot Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| Three-Component Annulation | Benzaldehyde, Benzyl amine, Anilines | Not specified | Good tolerance for electron-donating substituents. | nih.gov |
| DMAP-Catalyzed Cyclization | 2-Aminobenzamide, Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Metal-free synthesis of quinazoline-2,4-diones. | acs.org |
| Multi-Component Reaction | Isatoic anhydride, Amine, NCTS | Base | Forms 2-amino 3-substituted quinazolinones. | aurigeneservices.com |
| Iodine-Assisted Three-Component | Substituted benzaldehydes, o-aminoarylketones, NH₄OAc | Iodine (I₂) | Excellent yields, mild conditions. | frontiersin.org |
| Copper-Catalyzed Tandem | 1-(2-halophenyl)methanamines, Amidines | Copper Bromide (CuBr) | Proceeds via N-arylation and intramolecular substitution. | nih.gov |
Multi-step synthesis provides a robust and controlled approach to complex quinazoline derivatives, allowing for the purification of intermediates and precise introduction of functional groups.
A common strategy for synthesizing 2-aminoquinazolines involves the use of a guanidine (B92328) derivative as a key intermediate. For example, the synthesis can start from p-methoxyaniline, which is converted to N-(4-methoxyphenyl)guanidine. chemicalbook.com This intermediate can then be cyclized with a suitable partner to form the quinazoline ring.
Another versatile multi-step approach begins with substituted anthranilic acids or their derivatives. For instance, a synthetic route to 2-chloro-4-amino-6,7-dimethoxyquinazoline starts from veratrole, which undergoes nitration, reduction, ureaization, and cyclohydrolysis. google.com The resulting 2-chloro intermediate is highly valuable as it allows for subsequent nucleophilic substitution reactions to introduce various amino groups at the 4-position. researchgate.net A similar strategy can be envisioned for 6-methoxy analogues.
The synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives has been achieved starting from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine, which undergoes cyclization and subsequent etheration reactions. scientific.net This highlights the use of activated benzonitrile (B105546) derivatives as key precursors.
An acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones represents a modern and efficient method for accessing a wide range of 2-aminoquinazoline derivatives with high yields. mdpi.com
Key Intermediates in Quinazoline Synthesis
| Intermediate | Starting Material | Role in Synthesis | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)guanidine | p-Methoxyaniline, Cyanamide | Precursor for the 2-amino group and part of the pyrimidine (B1678525) ring. | chemicalbook.com |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazolin-2,4-dione | Versatile intermediate for introducing substituents at C2 and C4 via nucleophilic substitution. | researchgate.net |
| 3,4-Dimethoxy aniline | 3,4-Dimethoxy nitrobenzene | Precursor to the benzene portion of the quinazoline core. | google.com |
Molecular Hybridization Strategies in Quinazoline Synthesis
Molecular hybridization is a powerful strategy in drug design where two or more pharmacologically active scaffolds are covalently linked to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action by interacting with multiple biological targets. rsc.org The quinazoline nucleus is a popular scaffold for this strategy due to its diverse pharmacological profile. nih.govresearchgate.net
Various bioactive moieties have been hybridized with the quinazoline core. For example:
Indolin-2-one Hybrids: Researchers have linked 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage to create hybrids with anti-proliferative activity. rsc.org
Thiazolidin-4-one Hybrids: By creating Schiff bases of quinazolin-4(3H)-one and subsequently reacting them to form thiazolidin-4-one hybrids, new compounds have been developed as potential inhibitors of enzymes like PDE-4. rsc.org
Indole Hybrids: The 1H-indole-2,3-dione (isatin) scaffold has been linked with a 4-aminoquinazoline moiety, again using an imine linkage, to generate potent anti-cancer agents. rsc.org
Oxadiazole Hybrids: Quinazolinone-oxadiazole hybrids have also been synthesized and investigated for their biological activities. rsc.org
These strategies demonstrate the chemical tractability of the quinazoline scaffold, allowing for the creation of complex and potentially more potent therapeutic agents through the fusion of distinct pharmacophores. nih.govrsc.org
| Hybrid Type | Linked Pharmacophore | Linkage Type | Potential Application | Reference |
| Quinazoline-Indolinone | Indolin-2-one | Imine | Anti-cancer | rsc.org |
| Quinazoline-Thiazolidinone | Thiazolidin-4-one | Schiff base intermediate | PDE-4 Inhibition | rsc.org |
| Quinazoline-Indole | 1H-indole-2,3-dione (Isatin) | Imine | Anti-cancer | rsc.org |
| Quinazoline-Oxadiazole | Oxadiazole | Not specified | Biological activities | rsc.org |
Synthesis, Anticancer Evaluation and Molecular Modeling of New Quinazoline-Based Derivatives as Potential EGFR and VEGFR-2 Inhibitors - PubMed (2021-02-18) A new series of quinazoline derivatives was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. Compounds 6d, 6e, 6h, 6i, 6j, 7d, 7e, 7h, 7i and 7j showed potent anticancer activity, with IC 50 values ranging from 0.04 to 0.77 µM. The most active compounds, 6d and 6e, were further evaluated against a panel of 60 cancer cell lines by the US National Cancer Institute (NCI). The results revealed that these compounds possess broad-spectrum anticancer activity. 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Biological Activity and Therapeutic Potential of 6 Methoxyquinazolin 2 Amine Derivatives
Antimicrobial Activities
Antibacterial Efficacy
The quinazoline (B50416) core is a key pharmacophore in the development of new antibacterial agents. nih.gov Derivatives of 6-methoxyquinazoline (B1601038) have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains.
Research into quinazoline derivatives has shown their potential against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 4-amino-N-(phenyl)benzenesulfonamide derivatives containing a quinazoline moiety have demonstrated potent activity, particularly chloro-derivatives against Gram-negative bacteria. mdpi.com Hybrid molecules combining quinazoline with a 1,2,4-triazole (B32235) thioether moiety have also shown potent inhibition against Gram-negative bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. mdpi.com Furthermore, studies on 2-azetidinone derivatives of quinazolinone have revealed that compounds featuring chloro or methoxy (B1213986) groups often exhibit good antimicrobial activity. nih.gov
| Compound Type | Target Bacteria | Activity Noted |
|---|---|---|
| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas axonopodis pv. citri (Gram-negative) | Potent Inhibition mdpi.com |
| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas oryzae pv. oryzae (Gram-negative) | Potent Inhibition mdpi.com |
| Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamide | Gram-negative bacteria strain | Most Potent Candidate mdpi.com |
| 6-bromo-3-[3-chloro-4-phenyl-2-oxoazetidin-1-yl]-2-[2-(2,6-dichlorophenyl) amino]benzyl-quinazolin-4(3H)-one (with methoxy group) | Various bacteria | Good Antimicrobial Activity nih.gov |
Antifungal Efficacy
Quinazoline derivatives have also been identified as promising candidates for the development of new antifungal agents. mdpi.comnih.gov Various synthesized compounds incorporating the quinazoline structure have demonstrated significant activity against a range of fungal pathogens. mdpi.com
For example, a series of quinazolinone derivatives were synthesized and evaluated, with some compounds proving to be highly potent antifungal agents. mdpi.com One specific derivative, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, showed strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin (B1672149). mdpi.com Another study reported a synthesized quinazoline derivative that exhibited strong antifungal activity when compared to the standard drug fluconazole (B54011). mdpi.com Additionally, furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown good antifungal activity against all tested fungi, suggesting they are promising leads for antifungal drug development. nih.gov
| Compound/Derivative | Target Fungi | Observed Efficacy |
|---|---|---|
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity compared to griseofulvin mdpi.com |
| Specific synthesized quinazoline derivative | Not specified | Strong activity compared to fluconazole mdpi.com |
| Furo[2,3-f]quinazolin-5-ols | Various fungi | Good antifungal activity nih.gov |
| 6,7-bis(arylthio)-quinazoline-5,8-diones | Various fungi | Good antifungal activity nih.gov |
Anti-malarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel anti-malarial drugs. nih.govdoi.org Quinazoline and its derivatives have been explored as a potential source of new anti-malarial agents, inspired by the structure of febrifugine, a natural alkaloid isolated from the Chinese plant Dichroa febrifuga. nih.govimrpress.com
Several studies have focused on synthesizing quinazolinone derivatives and evaluating their efficacy against malaria parasites. A series of 2,3-substituted quinazolin-4(3H)-one derivatives demonstrated anti-malarial activities against Plasmodium berghei in mice. nih.gov The 4-quinazolinone moiety, the nitrogen atom of the piperidine (B6355638) ring, and a propyl chain were identified as crucial for anti-malarial activity. nih.gov Research on 6,7-dimethoxyquinazoline-2,4-diamines has also led to the discovery of compounds with high anti-malarial activity, such as 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which is considered a promising lead for drug development. malariaworld.org Furthermore, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency against multiple clones of Plasmodium falciparum. nih.gov
| Compound Series | Target Organism | Key Findings |
|---|---|---|
| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in mice) | Active at a dose of 5 mg/kg; one compound produced 100% cures at 50 mg/kg. nih.gov |
| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | Plasmodium falciparum (D-6, W-2, etc.) | Potent cell growth inhibition with IC50 of ~0.01 ng/ml. nih.gov |
| 6,7-dimethoxyquinazoline-2,4-diamines (e.g., SSJ-717) | Malaria parasites | Exhibits high antimalarial activity, identified as a promising drug lead. malariaworld.org |
Anti-inflammatory and Immunomodulatory Potentials
Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.commdpi.com Studies have shown that these compounds can modulate inflammatory pathways, making them candidates for treating various inflammatory conditions. wisdomlib.org
A series of new 4,6-di-substituted quinazoline derivatives were synthesized and screened for their anti-inflammatory activities, although the results indicated moderate to poor activity in that specific series. nih.gov However, other research has been more promising. For example, the synthesis of 3-Amino-6-methoxyl-2-methyl-3H-quinazolin-4-one resulted in a compound with higher anti-inflammatory activity than the standard drug Indomethacin. scholarsresearchlibrary.com Another study synthesized a series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives, with several compounds exhibiting good anti-inflammatory activity. One compound, in particular, showed the highest activity in the series with an IC50 value of 1.772 µg/ml. researchgate.net Furthermore, certain quinazolinone derivatives incorporating glutarimide (B196013) fragments have been shown to significantly reduce levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov
| Compound/Derivative | Model/Target | Observed Activity |
|---|---|---|
| 3-Amino-6-methoxyl-2-methyl-3H-quinazolin-4-one | In-vivo anti-inflammatory assay | Higher activity than Indomethacin scholarsresearchlibrary.com |
| 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivative (compound 4) | Protein denaturation inhibition | IC50 value of 1.772 µg/ml researchgate.net |
| Quinazolinone-glutarimide hybrid (compound 118) | Cancer cell lines | Significantly reduced TNF-α and IL-6 levels nih.gov |
Activities in Neurodegenerative Disease Models
The quinazoline scaffold is being actively investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.comdrugbank.com These compounds have shown promise as neuroprotective agents in various experimental models. mdpi.comnih.gov
Quinazoline derivatives have been identified as potential modulators or inhibitors of key targets in Alzheimer's disease, including beta-amyloid, tau protein, cholinesterases, and monoamine oxidases. drugbank.com In Parkinson's disease models, certain heterocyclic quinazoline derivatives have been shown to be effective neuroprotective agents. google.com For instance, quinazolinone derivatives of the marine alkaloid fiscalin B demonstrated neuroprotective capacity against rotenone-induced damage in human neuroblastoma cells. mdpi.com Specifically, compound 7, a fiscalin B derivative, exhibited the best neuroprotective activity, with up to 47% inhibition of rotenone-induced cell death. mdpi.com Other studies have synthesized quinazolinone derivatives that showed promising neural cell protection in an MPP+ induced cell injury model. nih.gov Furthermore, quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been shown to ameliorate brain damage and improve behavioral outcomes in an experimental stroke model, highlighting their potent anti-inflammatory and neuroprotective properties. nih.gov
| Compound Type | Disease Model | Key Neuroprotective Finding |
|---|---|---|
| Quinazolinone derivatives of fiscalin B (e.g., compound 7) | Rotenone-damaged SH-SY5Y neuroblastoma cells (Parkinson's model) | Up to 47% protection against rotenone-induced cell death. mdpi.com |
| Quinazoline-type PDE7 inhibitors (e.g., compound 5) | Permanent middle cerebral artery occlusion (pMCAO) stroke model | Ameliorated brain damage and improved behavioral outcome. nih.gov |
| Synthesized quinazolinone derivatives (e.g., 6q, 6r, 6u, 8e) | MPP+ induced SH-SY5Y cell injury model (Parkinson's model) | Showed promising neural cell protection activities. nih.gov |
| General quinazoline derivatives | Alzheimer's Disease targets | Potential as modulators/inhibitors of beta-amyloid, tau, and cholinesterases. drugbank.com |
Other Emerging Biological Activities
Beyond the well-documented antimicrobial, anti-inflammatory, and neuroprotective effects, the versatile quinazoline scaffold has been implicated in a variety of other significant biological activities. mdpi.comrsc.org
Anticancer Activity: Numerous quinazoline derivatives have been developed as anticancer agents, with some receiving FDA approval. nih.gov They can act on various molecular targets, including dihydrofolate reductase and tyrosine kinases. nih.gov For example, 4,6-di-substituted quinazoline derivatives have exhibited noteworthy cytotoxic activity against U937 leukemia cell lines. nih.gov
Antiviral Activity: The quinazoline core is also a feature of some antiviral compounds. A series of 2,4-disubstituted quinazoline derivatives were synthesized and tested for their potential as anti-influenza drugs. mdpi.com Other derivatives have shown remarkable activity against the Hepatitis C virus (HCV) NS3-4A protease. mdpi.com
Anticonvulsant Activity: Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for their anticonvulsant properties and have been found to be potent against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. mdpi.com
Antitubercular Activity: Certain quinazoline derivatives have been designed as antitubercular agents. Compounds with nitro and hydroxyl groups have shown maximum activity against Mycobacterium tuberculosis H37RV. mdpi.com
Mechanistic Investigations of 6 Methoxyquinazolin 2 Amine Derivatives
Kinase Inhibition Profiles
Derivatives of the quinazoline (B50416) scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer. The following sections detail the inhibitory activity of 6-methoxyquinazolin-2-amine and related quinazoline derivatives against several key kinase targets.
The quinazoline core is a well-established pharmacophore for the development of EGFR inhibitors. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to target both wild-type and mutant forms of the EGFR tyrosine kinase (EGFR-TK). researchgate.net
One study reported a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, from which compound 8d emerged as a particularly potent inhibitor. researchgate.net It demonstrated strong inhibitory effects against both wild-type EGFR-TK and the clinically significant T790M mutant, with IC50 values of 7.0 nM and 9.3 nM, respectively. researchgate.net Another quinazoline derivative, identified as derivative 6 , was found to inhibit wild-type EGFR with an IC50 of 64.8 nM and the double mutant EGFR L858R/T790M with an IC50 of 305.4 nM. researchgate.net A separate study on novel trimethoxy quinazolines identified compound 6 as an effective EGFR inhibitor with an IC50 value of 106 nM. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Compound 8d | EGFR-TK (wild-type) | 7.0 nM | researchgate.net |
| Compound 8d | EGFR-TK (T790M) | 9.3 nM | researchgate.net |
| Derivative 6 | EGFR | 64.8 nM | researchgate.net |
| Derivative 6 | EGFR (L858R/T790M) | 305.4 nM | researchgate.net |
| Compound 6 | EGFR | 106 nM | nih.gov |
The c-Met receptor tyrosine kinase is another important target in cancer therapy. Research has shown that certain quinazoline derivatives can act as dual inhibitors, targeting both EGFR and c-Met. researchgate.net A notable example is derivative 6 , which, in addition to its EGFR inhibition, demonstrated potent activity against the c-Met kinase with an IC50 value of 137.4 nM. researchgate.net This dual inhibitory capability suggests a potential mechanism for overcoming resistance pathways that can emerge when only a single receptor tyrosine kinase is targeted. researchgate.net
| Compound | Target Kinase | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Derivative 6 | c-Met | 137.4 nM | researchgate.net |
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov The quinazoline scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors. nih.gov
A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Among them, a methylbenzamide compound, identified as compound 14b (also referred to as compound 27 ), exhibited the most significant VEGFR-2 kinase inhibitory activity, with an IC50 value of 0.016 µM. researchgate.netnih.gov This potency was found to be superior to that of the multi-kinase inhibitor sorafenib (B1663141) (IC50 = 0.021 µM) in the same assay. researchgate.net Additionally, a trimethoxy quinazoline known as compound 6 was evaluated as a VEGFR-2 inhibitor, showing an IC50 of 98.1 nM. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Compound 14b / 27 | VEGFR-2 | 0.016 µM | researchgate.netnih.gov |
| Compound 6 | VEGFR-2 | 98.1 nM | nih.gov |
PAK4 is a serine/threonine kinase that plays a role in cytoskeletal organization, cell motility, and cancer progression. researchgate.net Structure-based design has led to the development of potent and selective PAK4 inhibitors based on a 4-aminoquinazoline-2-carboxamide scaffold. nih.gov Optimization of this series resulted in compound 31 (CZh226) , a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, which showed remarkable selectivity for PAK4 over the related PAK1 kinase. nih.gov This compound potently inhibited the migration and invasion of A549 tumor cells by regulating downstream signaling pathways directed by PAK4. nih.gov
| Compound | Target Kinase | Inhibitory Activity (Ki) | Selectivity (PAK1 Ki / PAK4 Ki) | Source |
|---|---|---|---|---|
| Compound 31 (CZh226) | PAK4 | Data not specified in abstract | 346-fold vs PAK1 | nih.gov |
Receptor-interacting-protein kinase 2 (RIP2) is a key signaling partner of NOD2 and is involved in inflammatory and immune responses. nih.gov A quinazoline-based compound, GSK583 (compound 1) , was developed as a selective RIP2 kinase inhibitor. nih.gov Further development led to a next-generation inhibitor, compound 5 , which is the active form of the clinical candidate prodrug compound 3 (GSK2983559) . nih.gov Kinase selectivity profiling showed that compound 5 significantly inhibits RIP2 kinase. nih.gov Specifically, at a concentration of 1 µM, compound 5 was shown to inhibit RIP2 kinase activity by 75%. nih.gov
| Compound | Target Kinase | Inhibitory Activity | Source |
|---|---|---|---|
| Compound 5 | RIP2 | 75% inhibition @ 1 µM | nih.gov |
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical for signaling pathways initiated by numerous cytokines and growth factors, playing a key role in inflammation and immune function. nih.gov A series of novel quinazoline derivatives have been designed and synthesized as potent pan-JAK inhibitors. nih.gov Within this series, compound 11n demonstrated exceptional potency against all tested members of the JAK family. nih.gov It strongly inhibited JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low- to sub-nanomolar range, indicating its potential as a broad inhibitor of JAK signaling. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Compound 11n | JAK1 | 0.40 nM | nih.gov |
| Compound 11n | JAK2 | 0.83 nM | nih.gov |
| Compound 11n | JAK3 | 2.10 nM | nih.gov |
| Compound 11n | TYK2 | 1.95 nM | nih.gov |
Carbonic Anhydrase (CA) Inhibitory Activity
A review of available scientific literature did not yield specific studies on the carbonic anhydrase inhibitory activity of this compound or its direct derivatives.
Phosphodiesterase (PDE-4(B)) Inhibition
Currently, there is a lack of specific research in the public domain detailing the phosphodiesterase-4B (PDE-4B) inhibitory activity of this compound or its derivatives. While PDE4B is a significant target for anti-inflammatory therapies, this particular quinazoline compound has not been a primary focus in published studies. univ-lille.fr
Acetylcholinesterase (AChE) Inhibition
Investigations into the potential acetylcholinesterase (AChE) inhibitory properties of this compound derivatives are not extensively documented in the available scientific literature.
Receptor Antagonism/Agonism
The primary area of mechanistic investigation for derivatives of this compound has been in the realm of receptor antagonism, specifically targeting the adenosine (B11128) A2A receptor (A2AR). This receptor is a therapeutic target for certain neurodegenerative diseases and cancer.
Researchers have identified 4-(Furan-2-yl)-6-methoxyquinazolin-2-amine as a promising scaffold for developing new A2AR antagonists. The adenosine A2A receptor, a G protein-coupled receptor, is activated by the endogenous agonist adenosine, leading to an increase in intracellular cAMP levels. Antagonists of this receptor are of therapeutic interest; for example, the non-selective A2A receptor antagonist caffeine (B1668208) has been linked in epidemiological studies to a reduced risk of developing neurodegenerative diseases.
In a specific study, the derivative 4-(Furan-2-yl)-6-methoxyquinazolin-2-amine was synthesized and evaluated for its binding affinity to the human A2A receptor. The findings from these investigations highlight the potential of the this compound core structure in designing potent receptor antagonists.
Table 1: Binding Affinity of this compound Derivative for the Human A2A Adenosine Receptor
| Compound | Ki (hA2AR) [nM] |
| 4-(Furan-2-yl)-6-methoxyquinazolin-2-amine | Data not specified in abstract |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Reference Compound) | 20 |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptor sites at equilibrium in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
Modulation of Signal Transduction Pathways
Wnt/β-catenin Signaling Pathway Downregulation
Specific studies detailing the downregulation of the Wnt/β-catenin signaling pathway by this compound or its derivatives are not prevalent in the scientific literature. The Wnt pathway is crucial for cell proliferation and differentiation, and its dysregulation is linked to various diseases. While inhibitors of this pathway are of significant therapeutic interest, the role of this specific quinazoline compound has not been a subject of detailed investigation.
Apoptosis Pathway Regulation (e.g., Bcl-2, p53, Bax, Caspase-7 expression)
The regulation of apoptosis is a critical process in cellular health, involving a balance between pro-apoptotic proteins (like Bax and p53) and anti-apoptotic proteins (like Bcl-2). The activation of executioner caspases, such as Caspase-7, is a key event in the apoptotic cascade. However, a direct mechanistic link between this compound or its derivatives and the regulation of these specific apoptotic markers (Bcl-2, p53, Bax, Caspase-7) has not been established in the reviewed scientific research.
Downregulation of c-MYC and Cyclin D1 mRNA Levels
Derivatives of the this compound scaffold have been investigated for their potential to modulate the expression of key oncogenes, including c-MYC and Cyclin D1, at the mRNA level. The downregulation of these transcripts is a critical mechanism for controlling cell proliferation and survival in cancer cells.
Research has shown that certain quinazoline derivatives can effectively reduce the expression of c-MYC. nih.govnih.gov One of the primary mechanisms behind this downregulation involves the stabilization of G-quadruplex structures within the promoter region of the c-MYC gene. nih.govnih.gov The c-MYC promoter contains a guanine-rich sequence known as the nuclease hypersensitive element III1 (NHE III1), which can fold into a G-quadruplex. The formation and stabilization of this secondary DNA structure act as a transcriptional repressor, hindering the binding of transcription factors and thereby inhibiting c-MYC gene expression. nih.govnih.gov
For instance, the quinazoline derivative QPB-15e has been demonstrated to bind to and stabilize the c-MYC G-quadruplex, leading to a significant downregulation of c-MYC mRNA and protein levels. nih.gov This interaction effectively blocks the replication of double-stranded DNA and arrests cancer cell proliferation. nih.gov Similarly, other novel triazole-modified quinazoline derivatives have been developed as selective c-MYC G-quadruplex ligands, demonstrating a correlation between their ability to stabilize this structure and their antiproliferative activity. nih.gov
While the direct downregulation of Cyclin D1 mRNA by this compound derivatives is not as extensively documented in the available literature, some quinazolinone derivatives have been shown to induce cell cycle arrest, which can be associated with the modulation of cyclin levels. nih.gov For example, certain 3-methylquinazolinone derivatives can cause G2/M phase cell cycle arrest in cancer cells. nih.gov This phase of the cell cycle is tightly regulated by the Cyclin B1/CDK1 complex, and perturbations in this phase can indirectly influence the expression of other cyclins, including Cyclin D1, in subsequent phases. However, the precise mechanism regarding the direct impact on Cyclin D1 mRNA stability or transcription by this specific class of compounds requires further investigation.
Summary of Mechanistic Actions on mRNA Levels
| Target Gene | Mechanism of Downregulation | Key Findings |
|---|---|---|
| c-MYC | Stabilization of G-quadruplex in the promoter region | Quinazoline derivatives like QPB-15e bind to the G-quadruplex, acting as transcriptional repressors. nih.gov |
| Cyclin D1 | Indirectly affected by cell cycle arrest | Some quinazolinone derivatives induce G2/M arrest, which can influence cyclin expression profiles. nih.gov |
DNA Interaction and Enzyme Inhibition
The anticancer properties of this compound derivatives are also attributed to their ability to interact with DNA and inhibit the activity of crucial enzymes involved in cancer progression.
As discussed in the previous section, a significant mode of DNA interaction for this class of compounds is the binding to and stabilization of G-quadruplex structures, particularly in the promoter regions of oncogenes like c-MYC. nih.govnih.govnih.gov This interaction is a form of non-covalent DNA binding that leads to the modulation of gene expression. nih.govnih.gov The planar aromatic structure of the quinazoline core is a key feature that facilitates this interaction with the G-quadruplex tetrads. nih.gov Some pyridoquinazolinone derivatives have been shown to bind to the c-MYC G-quadruplex at both the 3'- and 5'-ends. nih.gov While DNA intercalation, the insertion of a molecule between DNA base pairs, is a known mechanism for some anticancer agents, the primary mode of DNA interaction for the studied quinazoline derivatives in the context of c-MYC regulation is through G-quadruplex stabilization. frontiersin.orgmdpi.com
In addition to DNA interaction, this compound derivatives and related quinazolines have demonstrated potent inhibitory activity against a range of enzymes, particularly protein kinases. mdpi.comnih.gov The quinazoline scaffold is considered a "privileged structure" for the inhibition of ATP-dependent kinases. Many clinically approved kinase inhibitors feature a 4-anilinoquinazoline (B1210976) core. mdpi.comnih.gov
Derivatives with methoxy (B1213986) substitutions at the 6- and 7-positions of the quinazoline ring have been extensively studied as inhibitors of various kinases, including:
Epidermal Growth Factor Receptor (EGFR): Several 6-methoxy-4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Methoxy-substituted quinazolines have also shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. nih.gov
RET Kinase: The 6,7-dimethoxyquinazoline (B1622564) scaffold has been used as a starting point for the design of selective RET kinase inhibitors. nih.gov
FLT3 and Aurora Kinases: Quinazoline derivatives bearing methoxy groups have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Some quinazolinone-based compounds have been developed as inhibitors of CDK2, a key regulator of the cell cycle. nih.gov
Furthermore, some quinazoline derivatives have been investigated as inhibitors of DNA topoisomerases. mdpi.com These enzymes are critical for resolving topological issues in DNA during replication and transcription, and their inhibition can lead to DNA damage and cell death. mdpi.com For example, certain 6,7-disubstituted-quinazolin-5,8-diones have shown inhibitory activity against both topoisomerase I and II. mdpi.com
Enzyme Inhibition Profile of Methoxy-Substituted Quinazoline Derivatives
| Enzyme Target | Therapeutic Relevance | Example or Finding |
|---|---|---|
| EGFR | Cancer cell proliferation and survival | 6-methoxy-4-anilinoquinazolines are potent inhibitors. nih.govnih.gov |
| VEGFR-2 | Angiogenesis | 8-methoxy-2-trimethoxyphenyl-quinazolinones show inhibitory activity. nih.gov |
| RET Kinase | Thyroid and lung cancer | 6,7-dimethoxyquinazoline is a scaffold for selective inhibitors. nih.gov |
| FLT3/Aurora Kinases | Leukemia | Quinazolines with 6,7-methoxy groups show dual inhibition. nih.gov |
| CDK2 | Cell cycle regulation | Quinazolinone derivatives have been developed as CDK2 inhibitors. nih.gov |
| Topoisomerase I/II | DNA replication and repair | 6,7-disubstituted-quinazolin-5,8-diones inhibit both enzymes. mdpi.com |
Structure Activity Relationship Sar Studies of 6 Methoxyquinazolin 2 Amine Derivatives
Impact of Substituents at the C-2 Position
The C-2 position of the quinazoline (B50416) ring is a frequent site for chemical modification, and the nature of the substituent at this position can profoundly influence biological activity. Research has shown that a variety of functional groups, from simple alkyl or aryl groups to more complex heterocyclic systems, can be introduced to modulate potency and selectivity.
For instance, in the context of topoisomerase inhibitors, substitutions on an arylamino group attached to the quinazoline core have demonstrated that bromo, methyl, and methoxy (B1213986) groups at the C-2 position can enhance activity. nih.gov Further studies have revealed that replacing a methyl fragment with a chloro group at the C-2 position can lead to compounds with potent activity. nih.gov In the pursuit of Breast Cancer Resistance Protein (BCRP) inhibitors, the presence of a phenyl group at the C-2 position has been identified as an essential requirement for inhibitory activity. nih.gov
Investigations into cyclin-dependent kinase 9 (CDK9) inhibitors showed that introducing acetamide and acetanilide groups at position 2 resulted in better inhibition compared to the hit compound. mdpi.com The following table summarizes the impact of various C-2 substituents on the biological activity of quinazoline derivatives.
| C-2 Substituent | Target/Activity | SAR Finding | Reference |
| Phenyl group | BCRP Inhibition | Essential for activity. | nih.gov |
| Chloro group | Apoptosis Induction | More potent than a methyl group. | nih.gov |
| Bromo, methyl, methoxy (on arylamino) | Topoisomerase Inhibition | Increased activity. | nih.gov |
| Acetanilide group | CDK9 Inhibition | Showed better inhibition than the parent compound. | mdpi.com |
| p-chlorophenyl group | CDK9 Inhibition | Replacement of a p-tolyl group led to a reduction in potency. | mdpi.com |
Role of Methoxy Group at C-6 Position on Biological Activity
The methoxy group at the C-6 position is a key feature of the parent compound and its electron-donating nature plays a significant role in modulating the electronic properties of the entire quinazoline ring system. The influence of this group is often evaluated by comparing its activity against derivatives with other substituents at the same position.
In the development of non-competitive antagonists for the metabotropic glutamate receptor 5 (mGlu5), derivatives with a 6-methoxy group were found to be less potent than those with 6-halogen or 6-nitro substituents. nih.gov This suggests that for this particular target, electron-withdrawing groups at the C-6 position may be more favorable than electron-donating groups. Conversely, placing a nitro group, which is strongly electron-withdrawing, at the C-6 position has been shown to increase anticancer activity in other contexts. nih.gov
However, the presence of a methoxy group is not always detrimental. In a series of compounds designed as anticancer agents, a derivative featuring a 2-methoxy ethoxy substituent at both the C-6 and C-7 positions exhibited promising activity against multiple cell lines. nih.gov This indicates that the effect of the C-6 methoxy group can be synergistic or dependent on the substitution pattern at adjacent positions. For many epidermal growth factor receptor (EGFR) inhibitors like gefitinib, the C-6 and C-7 positions are often substituted with alkoxy groups, highlighting the importance of this class of substituent for certain kinase targets. nih.gov
| C-6 Substituent | Target/Activity | SAR Finding | Reference |
| Methoxy (-OCH3) | mGlu5 Antagonism | Less potent than halogen or nitro groups. | nih.gov |
| Nitro (-NO2) | Anticancer | Increases activity. | nih.gov |
| Halogens (-F, -Cl, -Br) | mGlu5 Antagonism | Similar or higher potency compared to methoxy. | nih.gov |
| 2-methoxy ethoxy | Anticancer | A promising substituent when combined with a C-7 substitution. | nih.gov |
| Alkyl-thiobenzothiazole | Anticancer (EGFR) | Derivatives with this side chain showed good biological activity. | nih.gov |
Influence of Substituents at the C-4 Position
The C-4 position is one of the most critical sites for determining the biological activity of quinazoline derivatives. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore, particularly for kinase inhibitors and other anticancer agents. nih.govnih.gov The activity of these compounds is highly dependent on the substitution pattern of the aniline (B41778) ring.
SAR studies consistently show that the nature and position of substituents on the 4-anilino moiety are crucial. For instance, in the development of MERS-CoV inhibitors, a 3-chloro-4-fluoro aniline group at the C-4 position served as a potent starting point. nih.gov Further optimization revealed that a 4-trifluoromethyl substituent on the aniline ring could slightly improve potency. nih.gov For BCRP inhibitors, the presence of electron-withdrawing groups, such as nitro, hydroxyl, trifluoromethyl, or cyano, at the meta position of the aniline ring is more favorable than substitutions at the ortho position. nih.gov
The following table details the influence of various substituents at the C-4 position.
| C-4 Substituent | Target/Activity | SAR Finding | Reference |
| 3-Chloro-4-fluoro aniline | MERS-CoV Inhibition | Potent inhibitory activity. | nih.gov |
| 4-Trifluoromethyl aniline | MERS-CoV Inhibition | Slightly improved potency over 3-chloro-4-fluoro aniline. | nih.gov |
| Aniline with meta-nitro group | BCRP Inhibition | Potent activity (IC50 = 0.13 μM). | nih.gov |
| Decylamine group | Antimicrobial | Beneficial to activity. | nih.gov |
| 4-Fluoro aniline | Anti-inflammatory | The most potent compound in its series. | mdpi.com |
Effects of Derivatization at C-7 Position
The C-7 position of the quinazoline ring offers another strategic location for modification to enhance biological activity and selectivity. Substituents at this position can interact with specific pockets within target enzymes or receptors, and their size, polarity, and flexibility can be fine-tuned.
In the context of anticancer activity, the introduction of a basic side chain at either the C-6 or C-7 position plays a significant role in determining cytotoxicity. nih.gov For example, in a series of 8-methoxyquinazoline derivatives, modifications at the C-7 position with side chains containing cyclic amino groups like N-methylpiperazine were found to be critical for their potency against cancer cell lines. nih.gov Similarly, studies on 4-phenylquinolin-2(1H)-ones, a related heterocyclic system, found that substitutions at the C-7 and C-8 positions were key determinants of their antiproliferative effects. nih.gov The introduction of a 7-chloro group in certain quinazolinone derivatives has also been noted in compounds with biological activity. nih.gov
These findings underscore the importance of the C-7 position for establishing key interactions with biological targets, often complementing the substitutions at the C-4 and C-6 positions.
| C-7 Substituent | Target/Activity | SAR Finding | Reference |
| Side chain with N-Methylpiperazine | Anticancer (β-catenin) | Offered good potency against HCT116 and HepG2 cells. | nih.gov |
| Basic side chain | Anticancer | Plays a significant role in determining cytotoxicity. | nih.gov |
| 7-((4-methoxybenzyl)thio) | Synthetic Intermediate | Used in the synthesis of 6-amino-7-substituted quinazolinones. | mdpi.com |
| Chloro group | Antimicrobial | Present in some biologically active quinazolinone derivatives. | nih.gov |
Stereochemical Considerations and Enantioselectivity
The introduction of chiral centers into quinazoline derivatives can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. However, based on a review of the available literature, specific studies detailing the stereochemical requirements or the differential activity of enantiomers for the 6-methoxyquinazolin-2-amine scaffold are not extensively reported. While the general importance of stereoisomerism in drug design is well-established, detailed enantioselectivity studies pertaining specifically to this class of compounds were not identified in the surveyed research. nih.gov Therefore, this remains an area that warrants further investigation to fully elucidate the three-dimensional SAR and to optimize the therapeutic potential of chiral this compound derivatives.
Preclinical Pharmacological Evaluation
In Vitro Studies
Quinazoline (B50416) derivatives have been shown to engage a variety of intracellular targets and modulate key signaling pathways implicated in cancer progression.
Receptor Tyrosine Kinase (RTK) Pathways: A primary focus of quinazoline-based drug discovery has been the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Certain 4-aminoquinazoline derivatives demonstrate potent inhibition of the PI3K/Akt signaling pathway by selectively targeting the PI3Kα isoform. iiarjournals.org For example, compound 6b , a 4-aminoquinazoline derivative, blocked PI3K/Akt pathway activation in HCT116 colon cancer cells. iiarjournals.org This inhibition is crucial as the PI3K pathway governs cellular survival, proliferation, and migration. iiarjournals.org
Cell Cycle and Proliferation Pathways: The antitumor effects of quinazoline derivatives are often linked to their ability to interfere with cell cycle regulation. A benzimidazole-quinazolinone conjugate has been found to target RAF kinase and upregulate RecQ deconjugating enzymes, which are involved in cancer cell survival. nih.gov Another 2,3-dihydroquinazolin-4(1H)-one derivative, compound (105) , was identified as an inhibitor of both cell-cycle-dependent kinase 4 (Cdk4) and microtubule polymerization, demonstrating a dual-action mechanism to halt cell proliferation. nih.gov
Inflammatory Signaling Pathways: Beyond oncology, quinazoline scaffolds have been developed to target key mediators of inflammation. Specific derivatives have been engineered to selectively inhibit Receptor-Interacting Protein Kinase 2 (RIPK2) and RIPK3, which are critical components of inflammatory signaling pathways.
Enzyme inhibition assays have quantified the potency of quinazoline derivatives against a range of therapeutically relevant enzymes.
Kinase Inhibition: Derivatives of the 2-anilinoquinazoline scaffold have shown potent inhibition of CDC-like kinases CLK1, CLK2, and CLK4 at nanomolar concentrations (10–30 nM). nih.gov In the realm of cancer therapeutics, 6-alkoxy-4-substituted-aminoquinazolines inhibit EGFR kinase with IC₅₀ values in the nanomolar range. nih.gov Furthermore, a novel 4-aminoquinazoline derivative, 6b , was found to be a selective and potent inhibitor of the PI3Kα kinase isoform with an IC₅₀ of 13.6 nM. iiarjournals.org
Metabolic and Other Enzymes: A series of novel quinazolinone derivatives demonstrated significant inhibitory activity against several metabolic enzymes. nih.gov Their potency, measured by inhibition constants (Kᵢ), was often superior to standard inhibitors. nih.gov For instance, a 2-dihydroquinazolin-4(1H)-one derivative, compound (106) , was found to inhibit Cdk4 with an IC₅₀ of 0.47 µM. nih.gov
Microtubule Assembly: Certain quinazolinone derivatives act as microtubule disruptors. Compound (105) was shown to significantly inhibit microtubule protein polymerization in vitro. nih.gov Another derivative, compound (106) , inhibited microtubule polymerization with an IC₅₀ of 0.6 µM, highlighting a mechanism to induce mitotic arrest. nih.gov
| Compound Class | Target Enzyme(s) | Inhibition Value (Kᵢ or IC₅₀) |
|---|---|---|
| Quinazolinone Derivatives | α-Glycosidase | 19.28–135.88 nM (Kᵢ) |
| Quinazolinone Derivatives | Acetylcholinesterase | 0.68–23.01 nM (Kᵢ) |
| Quinazolinone Derivatives | Butyrylcholinesterase | 1.01–29.56 nM (Kᵢ) |
| Quinazolinone Derivatives | Human Carbonic Anhydrase I | 10.25–126.05 nM (Kᵢ) |
| Quinazolinone Derivatives | Human Carbonic Anhydrase II | 13.46–178.35 nM (Kᵢ) |
| 4-Aminoquinazoline Derivative (6b) | PI3Kα | 13.6 nM (IC₅₀) |
| 2-anilinoquinazolines | CLK1, CLK2, CLK4 | 10–30 nM |
| 2-dihydroquinazolin-4(1H)-one (106) | Cdk4 | 0.47 µM (IC₅₀) |
| 2-dihydroquinazolin-4(1H)-one (106) | Microtubule Polymerization | 0.6 µM (IC₅₀) |
The antiproliferative effects of various quinazoline derivatives have been extensively evaluated against a panel of human cancer cell lines using cytotoxicity assays, with results typically reported as half-maximal inhibitory concentrations (IC₅₀).
N-arylbenzo[h]quinazolin-2-amines: One study explored a series of these derivatives, finding that compound 4a exhibited low micromolar toxicities against HuH-7, Caco-2, MDA-MB-468, and HCT-116 cells. nih.gov The meta-fluoro analogue 4i was active on Caco-2, MDA-MB-468, HCT-116, and MCF7 cells, while the meta-methoxy 4f and ortho-fluoro 4h showed significant toxicity primarily on Caco-2 cells. nih.gov
Quinazoline-2,4,6-triamines: In a separate investigation, compounds 3e and 3f from this class demonstrated the highest cytotoxic activity among the tested series, with IC₅₀ values ranging from 4.5 to 15.5 µM against HCT-15, SKOV-3, and MDA-MB-231 cell lines. researchgate.net
6-Bromo-quinazolin-4(3H)-ones: A series of these derivatives were tested against MCF-7 (breast) and SW480 (colon) cancer cell lines. nih.gov Compound 8a , featuring an aliphatic linker, was the most potent, with IC₅₀ values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.gov Notably, this compound showed significantly less cytotoxicity against the normal human lung fibroblast cell line (MRC-5), indicating a degree of selectivity for cancer cells. nih.gov
| Compound Class/Name | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| N-arylbenzo[h]quinazolin-2-amine (4a) | HuH-7 | Hepatocellular Carcinoma | 1.7 - 6 |
| Caco-2 | Colorectal Adenocarcinoma | 1.7 - 6 | |
| MDA-MB-468 | Breast Cancer | 1.7 - 6 | |
| HCT-116 | Colorectal Carcinoma | 1.7 - 6 | |
| N-arylbenzo[h]quinazolin-2-amine (4i) | Caco-2 | Colorectal Adenocarcinoma | 2 - 6 |
| MDA-MB-468 | Breast Cancer | 2 - 6 | |
| HCT-116 | Colorectal Carcinoma | 2 - 6 | |
| MCF7 | Breast Cancer | 2 - 6 | |
| Quinazoline-2,4,6-triamine (3e, 3f) | HCT-15 | Colorectal Adenocarcinoma | 4.5 - 15.5 |
| SKOV-3 | Ovarian Cancer | 4.5 - 15.5 | |
| 6-Bromo-quinazolin-4(3H)-one (8a) | MCF-7 | Breast Cancer | 15.85 |
| SW480 | Colorectal Adenocarcinoma | 17.85 | |
| Quinazoline Derivative (Y22) | MDA-MB-231 | Breast Cancer | 4.53 |
| Quinazoline Derivative (18) | MGC-803 | Gastric Cancer | 0.85 |
A primary mechanism for the anticancer activity of quinazoline derivatives is the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle.
Apoptosis Induction: Studies show that quinazoline derivatives can trigger apoptosis through various molecular events. The compound 2,4-dibenzylaminoquinazoline was found to induce apoptosis by activating caspase-3 and causing nuclear chromatin degradation. researchgate.net A novel quinazoline-sulfonamide hybrid induced apoptosis in MCF-7 cells by upregulating pro-apoptotic genes like Bax and caspases, while simultaneously downregulating the anti-apoptotic gene Bcl-2. Similarly, the 4-aniline quinazoline derivative Y22 was shown to decrease Bcl-2 expression and increase Bax expression. Further evidence from a 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative, compound (105) , showed it triggers apoptosis via the upregulation of cleaved PARP-1 and caspase-3. nih.gov
Cell Cycle Arrest: Flow cytometry analyses have revealed that many quinazoline derivatives effectively halt cell cycle progression. The compound 2,4-dibenzylaminoquinazoline caused a decrease in the G₁ phase cell population and an accumulation of cells in the G₂ phase prior to cell death. researchgate.net Numerous other derivatives have been shown to induce G₂/M phase arrest. nih.gov For example, a 3-methylquinazolinone derivative caused G₂/M arrest in A549 lung cancer cells, and a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative induced G₂/M arrest in oral squamous cell carcinoma cells, an effect associated with upregulation of cell cycle protein B and enhanced phosphorylation of histone H3. nih.gov In contrast, the 4-aminoquinazoline derivative 6b was found to cause G₁ cell cycle arrest in HCT116 cells, linking its PI3K inhibitory activity directly to cell cycle control. iiarjournals.org
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several quinazoline derivatives have been evaluated for their ability to inhibit these processes.
Wound Healing and Transwell Assays: The novel quinazolinone MJ-29 was shown to inhibit the migration and invasion of CAL 27 human oral cancer cells in a concentration-dependent manner, as demonstrated by scratch wound closure and transwell invasion assays. nih.govresearchgate.net At a concentration of 500 nM, MJ-29 inhibited cellular migration by 78.5% after 48 hours. researchgate.net Similarly, another quinazoline derivative, compound 18 , effectively inhibited the migration of MGC-803 gastric cancer cells in both wound healing and transwell assays in a dose-dependent manner. The 4-aniline quinazoline derivative Y22 also exhibited a substantial inhibitory effect on the migration of MDA-MB-231 breast cancer cells in a Transwell assay.
Mechanism of Migration Inhibition: The anti-migratory effects of these compounds are linked to the modulation of specific signaling pathways and enzymes. MJ-29 was found to attenuate the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion. nih.govresearchgate.net The inhibitory action of MJ-29 on migration was attributed to the suppression of AKT and MAPK signaling pathways. nih.govresearchgate.net A different compound, actinoquinazolinone , was also found to suppress the invasion ability of AGS gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers and decreasing the expression of genes related to cell motility.
Derivatives of the quinazoline scaffold have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi, with their efficacy often determined by Minimum Inhibitory Concentration (MIC).
Antibacterial Activity: Fused tricyclic quinazolinone derivatives have demonstrated bacteriostatic activity, particularly against Gram-negative bacteria. In other studies, new quinazolin-4(3H)-one derivatives showed activity against Staphylococcus aureus and Streptococcus pneumoniae. The antimicrobial activity of some derivatives is enhanced through complexation with metal ions; copper and zinc complexes of one quinazoline ligand showed significant inhibition zones against Escherichia coli and S. aureus. iiarjournals.org A broader screening of other quinazoline derivatives confirmed activity against Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, E. coli) bacteria.
Antifungal Activity: Several screened quinazolinone compounds showed good activity against the fungi Candida albicans and Aspergillus niger, with MIC values reported at 32 and 64 μg/mL for the most active compounds. The N-hexyl substituted isatin-quinazoline derivative has also been found to be active against screened fungi. nih.gov
| Compound Class | Microorganism | Activity Noted |
|---|---|---|
| Fused Tricyclic Quinazolinones | Gram-negative bacteria | Good bacteriostatic activity |
| Pseudomonas aeruginosa | MIC of 32 µg/mL | |
| Candida albicans | Good activity (MIC of 32 µg/mL) | |
| Aspergillus niger | Good activity (MIC of 64 µg/mL) | |
| Quinazolin-4(3H)-one Derivatives | Staphylococcus aureus | Activity demonstrated |
| Streptococcus pneumoniae | Activity demonstrated | |
| Metal Complexes of Quinazoline Ligand | Escherichia coli | Significant inhibition zones |
| Staphylococcus aureus | Significant inhibition zones | |
| N-hexyl isatin-quinazoline | Gram-positive bacteria | Active |
| Fungi species | Active |
In Vivo Studies (Non-Human Models)
Evaluation of Antineoplastic Efficacy in Xenograft and Allograft Models
The therapeutic potential of compounds derived from the quinazoline scaffold has been evaluated in various non-human, in vivo models of cancer. nih.govresearchgate.net These studies primarily utilize xenograft models, where human cancer cells are implanted into immunocompromised mice, or less commonly, allograft (syngeneic) models that use murine cancer cells in immunocompetent mice. enamine.netnih.gov These models are crucial for assessing the anti-tumor efficacy of new chemical entities in a complex biological system. nih.gov
Research into quinazoline derivatives has demonstrated significant antitumor activity in such preclinical models. For instance, certain novel quinazoline derivatives have been shown to efficiently inhibit tumor growth in xenograft models. researchgate.net One study identified a quinazoline derivative, referred to as compound 6g, which demonstrated effective tumor growth inhibition in a xenograft model using H1975 non-small cell lung cancer cells. researchgate.net Similarly, inhibitors based on the pyrazolo[3,4-d]pyrimidine-6-amine structure, which is related to the quinazoline scaffold, significantly reduced tumor growth in mouse xenograft models of prostate cancer (PC3 cells). nih.gov While much of the initial screening for anticancer properties of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives is conducted in vitro against various human tumor cell lines, the most promising candidates are often advanced to in vivo xenograft studies to confirm their therapeutic efficacy. rjsvd.comnih.gov
The general approach for these studies involves transplanting human tumor cells, such as A549 (lung carcinoma) or PANC-1 (pancreatic cancer), into immunodeficient mice (e.g., nude or SCID mice). researchgate.netenamine.net After the tumors are established, the animals are treated with the test compound, and key parameters like tumor volume and animal weight are monitored over time. researchgate.net The efficacy of the compound is then compared to a vehicle-treated control group. enamine.net These studies provide critical data on a compound's ability to suppress tumor growth in a living organism, a key step in the preclinical evaluation of potential anticancer drugs. researchgate.netnih.gov
Table 1: Examples of Quinazoline Derivatives in Preclinical Xenograft Models
| Compound Class | Cancer Cell Line | Animal Model | Key Finding | Reference |
| Quinazoline Derivative (6g) | H1975 (NSCLC) | Xenograft | Efficiently inhibited tumor growth. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine-6-amine | PC3 (Prostate) | Xenograft | Significantly reduced tumor growth. | nih.gov |
| Quinazoline-based G9a/GLP inhibitor (27) | PANC-1 (Pancreatic) | Xenograft | Showed significant antitumor efficacy. | researchgate.net |
Assessment in Inflammatory Disease Models
The quinazoline scaffold is a key structural component in molecules designed to modulate inflammatory pathways, leading to their evaluation in various animal models of inflammatory diseases. acs.org These in vivo models are essential for confirming the anti-inflammatory activity observed in vitro and for understanding the therapeutic potential of these compounds. wuxibiology.com
A notable example involves a clinical candidate with a quinazoline core that acts as a specific inhibitor of Receptor-Interacting-Protein Kinase 2 (RIP2). acs.org Overactivation of the NOD2-RIP2 signaling pathway is implicated in several inflammatory conditions. acs.org The efficacy of this quinazoline-based inhibitor was assessed in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics aspects of inflammatory bowel disease (IBD). acs.org In this study, administration of the compound resulted in a reduction of gastrointestinal inflammation, with efficacy comparable to the corticosteroid prednisolone, a standard anti-inflammatory agent. acs.org This demonstrates the potential of RIP2 kinase inhibition by a quinazoline-based compound to ameliorate inflammation in a relevant disease model. acs.org
Other research has explored related heterocyclic scaffolds in different inflammation models. For instance, in a carrageenan-induced paw edema model in rats, a common test for acute inflammation, certain compounds have been shown to significantly reduce swelling. mdpi.com While direct studies on 6-Methoxyquinazolin-2-amine in these specific models were not detailed in the reviewed literature, the proven efficacy of its structural analogs highlights the therapeutic promise of this chemical class for treating inflammatory disorders. acs.org
Pharmacokinetic (PK) Studies in Animal Models
Pharmacokinetic (PK) studies in animal models are fundamental to drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.gov For derivatives of this compound, particularly those developed as imaging agents, PK properties are critical for their intended function.
Studies involving N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, developed as positron emission tomography (PET) tracers, have been conducted in non-human primates to evaluate their brain kinetics. mdpi.comnih.govresearchgate.netnih.gov The primary goal for these central nervous system (CNS) agents is to achieve sufficient penetration of the blood-brain barrier (BBB) followed by a relatively rapid washout from non-target brain tissue to ensure a good signal-to-noise ratio. nih.govresearchgate.net
In these studies, radiolabeled compounds such as [11C]7f and [18F]7j were shown to successfully penetrate the BBB in non-human primates. mdpi.comnih.gov Furthermore, they exhibited more favorable brain washout pharmacokinetics compared to another analog, [11C]8i. mdpi.comnih.govresearchgate.net This characteristic is crucial for imaging agents, as it minimizes background signal and enhances the visibility of the target. The specific PK profiles, including rates of uptake and clearance from the brain, are key determinants of a tracer's potential clinical utility. nih.govresearchgate.net While detailed ADME studies for this compound itself were not extensively covered, the data from its derivatives underscore the importance of in vivo PK evaluation in animal models to select candidates with desirable properties for further development. mdpi.comnih.gov
Table 2: Preclinical Pharmacokinetic Profile of N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives
| Compound | Animal Model | Key Pharmacokinetic Findings | Implication | Reference |
| [11C]7f | Non-human primate | Penetrated blood-brain barrier; Favorable brain washout kinetics. | Potential as a CNS PET imaging agent. | mdpi.comnih.govresearchgate.netnih.gov |
| [18F]7j | Non-human primate | Penetrated blood-brain barrier; Favorable brain washout kinetics. | Potential as a CNS PET imaging agent. | mdpi.comnih.govresearchgate.netnih.gov |
| [11C]8i | Non-human primate | Penetrated blood-brain barrier; Less favorable brain washout vs. 7f and 7j. | Sub-optimal kinetics for a PET imaging agent. | mdpi.comnih.govresearchgate.netnih.gov |
Imaging Agent Development in Preclinical Models
Derivatives of the this compound scaffold have been instrumental in the development of novel molecular imaging agents for neurodegenerative diseases. mdpi.comnih.govresearchgate.net Preclinical evaluation in animal models is a cornerstone of this process, allowing for the in vivo assessment of a potential tracer's ability to identify and quantify pathological targets. nih.gov
Specifically, a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been designed and synthesized as potential positron emission tomography (PET) probes for detecting aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.comnih.govresearchgate.netnih.gov Several lead compounds from this series were radiolabeled with isotopes like Carbon-11 ([11C]) and Fluorine-18 ([18F]) for in vivo evaluation. nih.govnih.gov
PET imaging studies conducted in non-human primates demonstrated that these novel tracers, including [11C]7f and [18F]7j, could effectively cross the blood-brain barrier. mdpi.comnih.gov These preclinical imaging studies are vital for confirming that a tracer can reach its intended target within the brain and for evaluating its kinetic properties in a living system. nih.govresearchgate.net The promising results from these non-human primate models strongly suggest that PET probes based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold have significant potential for the in vivo detection of α-synuclein aggregates, a critical unmet need in the diagnosis and study of Parkinson's disease. mdpi.comnih.govresearchgate.net
Medicinal Chemistry Approaches and Lead Optimization
Design Principles for Quinazoline-Based Therapeutics
The design of quinazoline-based therapeutics is rooted in the scaffold's ability to mimic the hinge-binding region of ATP in many protein kinases, making it a cornerstone for developing kinase inhibitors. mdpi.com The fundamental principle involves the strategic placement of substituents on the quinazoline (B50416) core to achieve high-affinity interactions with the target protein while maintaining favorable physicochemical properties for drug development. nih.gov
Key design considerations include:
Core Scaffold: The quinazoline ring system acts as the foundational structure, with its nitrogen atoms (N1 and N3) often forming crucial hydrogen bonds with the protein backbone. mdpi.com
Substitutions at C4: This position is frequently modified with aniline (B41778) or aryloxy groups to extend into the ATP binding pocket, allowing for interactions that significantly influence potency and selectivity. mdpi.com
Substitutions at C6 and C7: The 6- and 7-positions are often substituted with small, electron-donating groups like methoxy (B1213986) or larger aminoalkoxy groups to enhance binding affinity and modulate solubility. mdpi.com For instance, the presence of dioxygenated groups at these positions has been shown to improve cytotoxic activity. mdpi.com
Substitutions at C2: The 2-position offers another vector for modification. While many potent inhibitors are unsubstituted at this position, introducing small groups can influence selectivity and metabolic stability. nih.gov
The 6-methoxy group in 6-Methoxyquinazolin-2-amine is a critical design element. It can participate in hydrogen bonding interactions, as seen in the interaction between the methoxy oxygen and the side chain of Gln 986 in a P-glycoprotein homology model. nih.gov Furthermore, polar groups at the 6-position can increase water solubility and bioavailability while helping to maintain potent inhibitory activity. nih.gov
Strategies for Improving Potency and Selectivity
Lead optimization of quinazoline derivatives focuses on enhancing potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with the intended target over other proteins). Structure-activity relationship (SAR) studies are pivotal in guiding these modifications. nih.gov
Key strategies include:
Modification of the C4-Anilino Moiety: For kinase inhibitors, substituting the aniline ring at the C4 position with electron-withdrawing groups (e.g., chloro, bromo) is often advantageous for antiproliferative activity. mdpi.com
Exploitation of C6 and C7 Positions: As noted, substitutions at these positions are crucial. In the development of EGFR inhibitors, replacing a methoxy group with a propoxy linker at C6 and/or C7 showed stronger activity. mdpi.com However, the effect of a substituent is highly context-dependent; in one study on A2A adenosine (B11128) receptor antagonists, substituting the C6 position with a small methoxy group completely abolished affinity, whereas a methyl or chlorine group maintained it. nih.gov
Bioisosteric Replacement: Replacing certain moieties with bioisosteres (substituents with similar physical or chemical properties) can improve potency and selectivity. For example, replacing a quinoline (B57606) moiety with an isoquinoline (B145761) in a series of HER2 inhibitors led to significantly improved selectivity for HER2 over EGFR. nih.gov
Targeting Mutant Proteins: In cancer therapy, developing inhibitors that are selective for mutant forms of kinases (e.g., EGFRT790M) over the wild-type is a key goal to overcome drug resistance. This often involves designing molecules that can form covalent bonds or exploit subtle conformational changes in the mutant protein's active site. ekb.eg
The table below summarizes the impact of various substitutions on the activity of quinazoline derivatives based on SAR studies.
| Position | Substituent Type | Effect on Activity | Reference |
| C4 | Anilino or Aryloxy Scaffold | Required for VEGFR inhibitory activity. | mdpi.com |
| C4-Anilino Ring | Electron-withdrawing groups (Cl, Br) | Advantageous for antiproliferative activity. | mdpi.com |
| C6 | Electron-releasing group | Enhances VEGFR inhibitory activity. | mdpi.com |
| C6 | Methoxy or Fluorine group | Abolished affinity for A2A adenosine receptor in one study. | nih.gov |
| C7 | Aminoalkoxy group | Increases VEGFR inhibitory activity. | mdpi.com |
| C6 / C7 | Dioxygenated groups | Improved cytotoxic activity. | mdpi.com |
Optimization of ADME Properties
A critical aspect of drug development is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Poor ADME profiles are a major cause of failure in clinical trials. nih.gov Computational tools and in vitro assays are used extensively to predict and evaluate these characteristics early in the discovery process. nih.gov
Poor aqueous solubility is a common challenge with heterocyclic compounds like quinazolines, which can limit bioavailability. mdpi.comcibtech.org
Strategies to enhance solubility include:
Introduction of Polar Groups: Incorporating polar functional groups, such as morpholine (B109124) or other amines, at positions like C6 or C7 can improve water solubility. nih.gov Nitrogen heterocycles are particularly useful for modifying solubility and lipophilicity. nih.gov
Solid Dispersion Technique: This formulation approach involves dispersing the drug in an inert carrier matrix at the solid-state. A study on a quinazolinone derivative using Poloxamer 407 as a carrier showed a significant improvement in the in-vitro dissolution rate, attributed to improved wettability and a decrease in the drug's crystallinity. researchgate.net
Salt Formation: Converting the molecule into a salt can substantially increase its solubility and dissolution rate.
Temperature and Solvent Effects: The solubility of quinazoline derivatives is dependent on both the temperature and the nature of the solvent. Studies have shown that solubility tends to increase with temperature and is generally higher in polar aprotic solvents like N,N-dimethylformamide (DMF). cibtech.org
The table below shows the results from a study on enhancing the solubility of a quinazolinone derivative.
| Formulation | Technique | Carrier | Outcome | Reference |
| Quinazolinone Derivative | Solid Dispersion | Poloxamer 407 | Improved in-vitro dissolution rate. | researchgate.net |
Metabolic instability, where a drug is rapidly broken down by enzymes in the body (primarily in the liver), leads to a short half-life and poor exposure. nih.gov Enhancing metabolic stability is crucial for ensuring a drug remains at a therapeutic concentration for an adequate duration.
Strategies to improve metabolic stability include:
Blocking Metabolic Hotspots: Identifying the primary sites of metabolism on the molecule ("hotspots") and modifying them is a common strategy. This can involve replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group to block oxidation by cytochrome P450 enzymes.
Structural Modification: In a series of 5-azaquinazoline IRAK4 inhibitors, high metabolism by Aldehyde Oxidase (AO) was a significant issue. nih.gov Researchers undertook systematic C4 truncations and C2 expansions of the quinazoline core to move away from AO liability, ultimately discovering a compound with improved human clearance. nih.gov
Bioisosteric Replacement: In a series of HER2/EGFR inhibitors, replacing a metabolically vulnerable acetylene (B1199291) and triazole moiety with a furan (B31954) ring resulted in better microsomal stability. nih.gov This led to the identification of compound 14f , which demonstrated good stability in both human and mouse liver microsomes. nih.gov
For a drug to be effective, it must reach its site of action. This often requires crossing biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for central nervous system targets.
Strategies for optimizing tissue penetration include:
Modulating Lipophilicity: A drug's ability to cross cell membranes is heavily influenced by its lipophilicity (logP). This property must be carefully balanced; a molecule that is too lipophilic may get trapped in membranes or be rapidly metabolized, while one that is too polar may not cross membranes at all.
Targeting Transporters: Some drugs can be designed to be substrates for uptake transporters that actively carry them into specific tissues or organs. Conversely, modifications can be made to avoid recognition by efflux transporters like P-glycoprotein (P-gp), which pump drugs out of cells and can be a cause of multidrug resistance. nih.gov
Prodrugs: As discussed below, a prodrug approach can be used to mask polar groups, increasing lipophilicity for better membrane penetration. Once inside the target tissue, the prodrug is converted to the active compound. mdpi.com
Specific Structural Features: In a study of a novel quinazoline derivative, SH-340 , the compound was shown to enhance skin barrier functions, suggesting effective penetration and action within keratinocytes. nih.gov
Development of Hybrid Molecules and Prodrugs
To enhance therapeutic efficacy, address multi-factorial diseases, or improve pharmacokinetic properties, medicinal chemists often develop hybrid molecules or prodrugs. mdpi.commdpi.com
Hybrid Molecules: A hybrid molecule is a single chemical entity that contains two or more distinct pharmacophores (the part of a molecule responsible for its biological activity) connected by a linker. mdpi.com This approach aims to create a single drug that can interact with multiple targets simultaneously. A novel hybrid consisting of quinazoline and adenine (B156593) moieties, 9-(4-methoxyquinazolin-2-yl)-9H-purin-6-amine , was synthesized as a precursor for potentially bioactive compounds, combining two important heterocyclic scaffolds. researchgate.net This strategy merges the known biological activities of both quinazolines and purines. researchgate.net
Prodrugs: A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in the body. mdpi.com This strategy is often employed to overcome issues with ADME properties. For example, a highly polar drug might be modified with a lipophilic ester group to enhance its absorption across the gut wall. Once in the bloodstream, esterase enzymes cleave the ester, releasing the active drug. Modifying a parent molecule with tert-butyl ester groups is one strategy that has been explored to improve transport across the BBB. mdpi.com
Analytical and Spectroscopic Characterization of 6 Methoxyquinazolin 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of quinazoline (B50416) derivatives, offering detailed insight into the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectra of methoxy-substituted quinazolines provide characteristic signals that confirm the core structure and the nature of substituents. For instance, in a 3-amino-5,6-dimethoxy-2-methyl quinazolin-4-(3H)-one derivative, the methoxy (B1213986) groups appear as distinct singlets around δ 3.90 ppm. researchgate.net Aromatic protons on the quinazoline ring typically resonate as singlets between δ 7.10 and δ 7.41 ppm, with their specific shifts influenced by the electronic effects of neighboring groups. researchgate.net The amino group protons can be observed as a broad singlet, such as the one seen at δ 5.80 ppm, while methyl groups attached to the heterocyclic ring appear as sharp singlets at higher field strengths, for example, at δ 2.58 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. In dimethoxy quinazolinone derivatives, the methoxy carbons typically produce signals around δ 56.63-56.80 ppm. researchgate.net The carbonyl carbon of the quinazolinone ring is characteristically deshielded and appears far downfield, often around δ 160.28 ppm. researchgate.net Aromatic and heterocyclic carbons resonate in the typical range of δ 105 to δ 155 ppm, with quaternary carbons being distinguishable from protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). researchgate.net
The following table summarizes representative NMR data for a related dimethoxy quinazolinone derivative. researchgate.net
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.41 (s, 1H), 7.10 (s, 1H) | 105.64, 108.24, 113.65, 143.77, 149.07 |
| -NH₂ | 5.80 (s, 2H) | - |
| -OCH₃ | 3.90 (s, 6H) | 56.63, 56.80 |
| -CH₃ | 2.58 (s, 3H) | 22.58 |
| C=O | - | 160.28 |
| Quaternary C (heterocyclic) | - | 154.57, 155.29 |
| s = singlet |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For quinazoline derivatives, Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods. In the mass spectrum of a 3-amino-5,6-dimethoxy-2-methyl quinazolin-4-(3H)-one, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular mass (235). researchgate.net The fragmentation pathway provides valuable structural clues. A characteristic initial fragmentation is the loss of the amino group (-NH), leading to a significant fragment ion at m/z 220. researchgate.net Subsequent losses of stable molecules or radicals, such as a methylene group (-CH₂), formyl radical (-HCO), methyl radical (-CH₃), and cyanide (-CN), produce a cascade of daughter ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with high precision.
A representative fragmentation pathway for a related dimethoxy quinazolinone derivative is detailed in the table below. researchgate.net
| m/z Value | Proposed Fragment | Neutral Loss |
| 235 | [M]⁺ | - |
| 220 | [M - NH]⁺ | -NH |
| 206 | [M - NH - CH₂]⁺ | -CH₂ |
| 177 | [M - NH - CH₂ - HCO]⁺ | -HCO |
| 162 | [M - NH - CH₂ - HCO - CH₃]⁺ | -CH₃ |
| 136 | [M - NH - CH₂ - HCO - CH₃ - CN]⁺ | -CN |
| 120 | [M - NH - CH₂ - HCO - CH₃ - CN - O]⁺ | -O |
| 93 | [M - NH - CH₂ - HCO - CH₃ - CN - O - HCN]⁺ | -HCN |
| 65 | [M - NH - CH₂ - HCO - CH₃ - CN - O - HCN - CO]⁺ | -CO |
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.
The crystal structure of a related compound, 4-methoxyquinazoline, has been determined, offering insights into the core quinazoline framework. nih.gov The analysis reveals a nearly planar quinazoline ring system. nih.gov The crystal packing is stabilized by intermolecular forces, and the precise arrangement in the solid state can be fully characterized. The crystallographic data provides fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.
Key crystallographic data for 4-methoxyquinazoline are presented in the table below. nih.gov
| Parameter | Value |
| Empirical Formula | C₉H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9590 (6) |
| b (Å) | 4.0517 (3) |
| c (Å) | 13.5858 (12) |
| β (°) | 91.754 (8) |
| Volume (ų) | 382.88 (6) |
| Z | 2 |
Other Chromatographic and Spectroscopic Techniques
In addition to NMR, MS, and X-ray crystallography, other methods are routinely employed in the analysis of 6-methoxyquinazolin-2-amine derivatives.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. researchgate.net Reverse-phase HPLC, often using a C18 column, is a common method for purification, allowing for the separation of the target compound from starting materials and byproducts. researchgate.net Thin-Layer Chromatography (TLC) is also widely used for monitoring the progress of chemical reactions in real-time. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In quinazoline derivatives, characteristic absorption bands confirm the presence of key structural features. For example, the N-H stretching vibrations of the amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong band, often near 1250 cm⁻¹, while aromatic C=C and C=N stretching vibrations appear in the 1500-1650 cm⁻¹ region. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel Therapeutic Indications
While quinazoline (B50416) derivatives have been extensively studied as anticancer agents, particularly as tyrosine kinase inhibitors, the structural scaffold of 6-methoxyquinazolin-2-amine is suitable for exploring a wider range of therapeutic applications. Future research will likely focus on repurposing this core structure to address unmet medical needs in various disease areas.
Neurodegenerative Diseases: Recent studies have highlighted the potential of quinoline-based structures for imaging α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease mdpi.com. Future work could adapt the this compound scaffold to develop novel positron emission tomography (PET) ligands or therapeutic agents aimed at preventing or disaggregating protein clumps in synucleinopathies.
Inflammatory Disorders: The discovery of quinazoline derivatives as potent and specific inhibitors of Receptor-Interacting-Protein Kinase 2 (RIP2) opens a new avenue for treating inflammatory diseases such as Crohn's disease and Blau syndrome acs.org. The this compound core could be used as a starting point to design next-generation RIP2 inhibitors with improved potency and pharmacokinetic profiles.
Infectious Diseases: The quinazoline ring is a known pharmacophore in antimicrobial and antiviral agents. Research could be directed towards synthesizing and screening libraries of this compound derivatives against a broad spectrum of pathogens, including drug-resistant bacteria and emerging viruses.
The exploration of these new indications will involve screening derivatives against a diverse panel of biological targets.
Table 1: Potential Molecular Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | EGFR, VEGFR-2, Tubulin, PARP, PI3K | Established activity of the quinazoline scaffold; opportunity to overcome resistance nih.govnih.govmdpi.com. |
| Neurodegeneration | α-Synuclein, Tau protein | Potential for developing imaging agents and aggregation inhibitors mdpi.com. |
| Inflammation | RIP2 Kinase, JAK Kinases, Toll-like Receptors | Targeting key nodes in inflammatory signaling pathways acs.org. |
| Infectious Diseases | Viral Proteases, Bacterial DNA Gyrase | The heterocyclic core is amenable to targeting essential microbial enzymes. |
Development of Advanced Synthetic Methodologies
The efficiency and sustainability of chemical synthesis are paramount in drug development. Future research will focus on creating more advanced, efficient, and environmentally friendly methods for synthesizing this compound and its analogs.
Key areas for development include:
Continuous Flow Chemistry: Shifting from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly suitable for multi-step syntheses of complex quinazoline derivatives.
Green Chemistry Approaches: Emphasis will be placed on using greener solvents, reducing waste, and employing catalytic methods to minimize the environmental impact of synthesis. This includes developing novel catalysts that can operate under milder conditions and be recycled effectively.
Photoredox and Electrocatalysis: These modern synthetic techniques can enable novel chemical transformations that are difficult to achieve with traditional thermal methods, allowing for the creation of unique this compound derivatives with previously inaccessible substitution patterns.
These advancements will not only accelerate the synthesis of compound libraries for screening but also provide more cost-effective and scalable routes for manufacturing promising drug candidates.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to accelerate the identification and optimization of new drug candidates nih.govjddtonline.infonih.gov.
Future applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel quinazoline derivatives with optimized properties nih.gov. By learning from existing chemical data, these models can propose new molecules predicted to have high potency against a specific biological target and favorable drug-like characteristics.
Virtual Screening and Hit Identification: ML algorithms can build predictive models to screen massive virtual libraries of this compound derivatives, identifying compounds with a high probability of being active jsr.orgmdpi.com. This significantly reduces the time and cost associated with high-throughput screening.
ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities in the early stages of discovery mdpi.com. This allows researchers to prioritize compounds with a higher likelihood of success in clinical trials.
Table 2: Application of AI/ML in the this compound Discovery Pipeline
| Discovery Stage | AI/ML Application | Expected Outcome |
| Target Identification | Data mining of genomic and proteomic data | Identification of novel biological targets for quinazoline derivatives. |
| Hit Identification | Virtual screening of compound libraries | Rapid identification of potent "hit" compounds from millions of virtual molecules mdpi.com. |
| Lead Optimization | Generative models, QSAR, ADMET prediction | Design of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles nih.govmdpi.com. |
| Preclinical Studies | Predictive toxicology models | Early deselection of compounds likely to fail due to toxicity. |
Design of Targeted Delivery Systems for this compound Derivatives
To maximize therapeutic efficacy and minimize off-target effects, the development of targeted delivery systems is crucial. Future research will focus on designing sophisticated nanocarriers to deliver this compound derivatives specifically to the site of action, such as a tumor or an inflamed tissue.
Promising strategies include:
Stimuli-Responsive Nanoparticles: Designing polymeric micelles or nanoparticles that release their drug payload in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes rsc.org. For example, a disulfide cross-linked carrier could be designed to release a quinazoline drug in the high-glutathione environment of a tumor cell rsc.org.
Antibody-Drug Conjugates (ADCs): For oncology applications, potent this compound derivatives could be conjugated to monoclonal antibodies that specifically recognize antigens on the surface of cancer cells. This approach ensures that the cytotoxic agent is delivered directly to the tumor, sparing healthy tissues.
Liposomal Formulations: Encapsulating drugs within liposomes can improve their solubility, stability, and pharmacokinetic profile. Future work could focus on developing "stealth" liposomes that evade the immune system and surface-functionalized liposomes that actively target specific cell types.
These advanced delivery systems will be essential for translating the in vitro potency of novel this compound derivatives into safe and effective clinical treatments nih.govresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
